molecular formula C16H12O B12816706 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one CAS No. 53692-58-3

3-Phenyl-1-(m-tolyl)prop-2-yn-1-one

Cat. No.: B12816706
CAS No.: 53692-58-3
M. Wt: 220.26 g/mol
InChI Key: UIRBYIHSKCOUIQ-UHFFFAOYSA-N
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Description

3-Phenyl-1-(m-tolyl)prop-2-yn-1-one is an organic compound belonging to the class of ynones, which are characterized by the presence of a carbon-carbon triple bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one can be achieved through the acylation of terminal alkynes with N-acylbenzotriazole in the presence of zinc chloride as a catalyst. This reaction is typically carried out in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) at 60°C, yielding the desired product in high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes similar to those used in laboratory settings. The use of ionic liquids and recyclable catalysts can enhance the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a site for electrophilic attack.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Phenyl-1-(m-tolyl)prop-2-yn-1-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS play a crucial role in the compound’s biological activities .

Comparison with Similar Compounds

  • 3-Phenyl-1-(p-tolyl)prop-2-yn-1-one
  • 3-Phenyl-1-o-tolyl-prop-2-yn-1-ol
  • 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-ol

Comparison: 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity compared to its para- and ortho-substituted analogs.

Properties

CAS No.

53692-58-3

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

1-(3-methylphenyl)-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C16H12O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,1H3

InChI Key

UIRBYIHSKCOUIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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